ETHYL 2-([1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALIN-4-YLAMINO)ACETATE
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Overview
Description
Ethyl 2-([1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-ylamino)acetate: is a heterocyclic compound that contains a quinoxaline core structure. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-([1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-ylamino)acetate typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the tetrazole ring, converting it into various reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group attached to the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds .
Medicine: The compound is being investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation .
Industry: It is used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of ethyl 2-([1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-ylamino)acetate involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoxaline: A simpler compound with a similar core structure but lacking the tetrazole ring.
Tetrazoloquinoxaline: A compound with a similar structure but different substituents on the quinoxaline ring.
Uniqueness: Ethyl 2-([1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-ylamino)acetate is unique due to the presence of both the quinoxaline and tetrazole rings, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl 2-(tetrazolo[1,5-a]quinoxalin-4-ylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-2-20-10(19)7-13-11-12-15-16-17-18(12)9-6-4-3-5-8(9)14-11/h3-6H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTPTRMBLJQMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC2=CC=CC=C2N3C1=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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